

# Head-to-Head Comparison: LY3130481 vs. JNJ-55511118 for TARP-y8 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3130481 |           |
| Cat. No.:            | B608737   | Get Quote |

#### For Immediate Release

[City, State] – December 8, 2025 – In the landscape of neurological research, the selective modulation of AMPA receptors (AMPARs) associated with transmembrane AMPA receptor regulatory proteins (TARPs) has emerged as a promising therapeutic strategy. Specifically, targeting TARP-γ8, which is predominantly expressed in the forebrain, offers the potential for treating conditions like epilepsy with greater precision and fewer side effects than non-selective AMPAR antagonists. This guide provides a detailed head-to-head comparison of two leading investigational compounds in this class: **LY3130481** (also known as CERC-611) and JNJ-55511118.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental protocols, and underlying mechanisms of action for these two molecules.

# Mechanism of Action: Targeting the TARP-y8/AMPA Receptor Complex

Both **LY3130481** and JNJ-55511118 are negative allosteric modulators (NAMs) that selectively target AMPA receptors associated with the TARP-y8 auxiliary subunit.[1] TARP-y8 is highly expressed in brain regions implicated in seizure generation, such as the hippocampus.[1][2] By selectively inhibiting TARP-y8-containing AMPA receptors, these compounds aim to reduce neuronal hyperexcitability, the hallmark of epilepsy, while sparing AMPA receptors in other brain



regions, like the cerebellum, where TARP-γ2 is more prevalent. This regional selectivity is hypothesized to reduce motor side effects, such as ataxia and dizziness, commonly associated with broad-spectrum AMPA receptor antagonists.[2][3]

The binding site for these compounds is located at the interface between the TARP-y8 subunit and the pore-forming GluA subunit of the AMPA receptor.[4] By binding to this site, **LY3130481** and JNJ-55511118 disrupt the interaction between TARP-y8 and the AMPA receptor, thereby modulating its function.[5]

**Fig. 1:** Signaling pathway of TARP-γ8 associated AMPA receptors and inhibition by **LY3130481** and JNJ-55511118.

## **Quantitative Data Presentation**

The following tables summarize the available quantitative data for **LY3130481** and JNJ-55511118, compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting these data.

Table 1: In Vitro Binding Affinity and Potency

| Parameter             | LY3130481                                             | JNJ-55511118                         |
|-----------------------|-------------------------------------------------------|--------------------------------------|
| Target                | TARP-y8 associated AMPA<br>Receptors                  | TARP-y8 associated AMPA<br>Receptors |
| Binding Affinity (Ki) | Not explicitly reported, but has nanomolar potency[6] | 26 nM[2]                             |
| Potency (pIC50)       | 9.8 (in mice)[7]                                      | Not explicitly reported              |

Table 2: Preclinical Anticonvulsant Efficacy



| Model                                           | LY3130481 (ED50)                         | JNJ-55511118<br>(ED50)            | Species   |
|-------------------------------------------------|------------------------------------------|-----------------------------------|-----------|
| Pentylenetetrazole<br>(PTZ)-induced<br>seizures | Fully protective (dose not specified)[8] | Active (dose not specified)[7]    | Rat/Mouse |
| Corneal Kindling                                | Active (dose not specified)[8][9]        | Active (dose not specified)[5][7] | Mouse     |
| 6 Hz Seizure Model                              | Active (dose not specified)[10]          | Active (dose not specified)[5]    | Mouse     |
| Amygdala Kindling                               | Active (dose not specified)[8][9]        | Active (dose not specified)[7]    | Rat/Mouse |
| Frings Audiogenic<br>Seizure                    | Active (dose not specified)[8][9]        | Not reported                      | Mouse     |
| GAERS Absence<br>Seizures                       | Active (dose not specified)[9]           | Not reported                      | Rat       |

Table 3: Pharmacokinetic Profile in Rodents

| pavailable[10]              |                                              | Mouse/Rat                                                                                                                                                                                                  |
|-----------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| occu<br>citly reported hour | upancy up to 6<br>Irs post 10 mg/kg          | Mouse                                                                                                                                                                                                      |
| citly reported Not          | explicitly reported                          | Mouse/Rat                                                                                                                                                                                                  |
| citly reported              | •                                            | Rat                                                                                                                                                                                                        |
| citly reported              | •                                            | Rat                                                                                                                                                                                                        |
|                             | icitly reported Not race icitly reported 2-3 | and brain penetrant[2]  >80% receptor occupancy up to 6 hours post 10 mg/kg oral dose[4]  icitly reported  Not explicitly reported  icitly reported  -0.5 hours (for VGB racemate)[11]  2-3 hours (for VGB |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used in the preclinical evaluation of these compounds.

### **Radioligand Binding Assay**

This assay is used to determine the binding affinity of a compound to its target receptor.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. researchgate.net [researchgate.net]
- 7. rapportrx.com [rapportrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist LY3130481 (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: LY3130481 vs. JNJ-55511118 for TARP-y8 Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608737#head-to-head-comparison-of-ly3130481-and-jnj-55511118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com